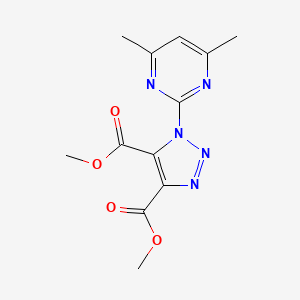![molecular formula C21H19FN4OS B2838928 5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-42-3](/img/structure/B2838928.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3,4-Dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound known for its intriguing structural features This compound falls under the category of heterocyclic compounds due to the presence of multiple ring systems that are not solely carbon atoms
Applications De Recherche Scientifique
Chemistry
Used in studies involving heterocyclic chemistry and the development of new synthetic methodologies.
Biology
Investigated for its potential as a ligand in enzyme inhibition studies, where its structural features can mimic or interfere with biological pathways.
Medicine
Explored for its potential therapeutic properties, particularly in drug discovery programs targeting neurological disorders or cancer.
Industry
Applied in the development of specialty chemicals and materials due to its unique structural attributes.
Mécanisme D'action
Target of Action
The primary target of this compound is the enzyme Aldo-Keto Reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Pharmacokinetics
The compound showed good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism, which could potentially have therapeutic effects in the treatment of breast and prostate cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves multistep organic synthesis. Key intermediates are first synthesized through stepwise reactions:
Formation of Isoquinoline Intermediate: : Typically synthesized from benzylamine and formaldehyde through a Pictet-Spengler reaction.
Thiazole Ring Construction: : The methylthiazole is often constructed via cyclization reactions involving thioamides and α-bromoacetophenone.
Final Coupling Step: : The 3,4-dihydroisoquinolin intermediate couples with the fluorophenylmethyl intermediate under strong base conditions, usually with potassium carbonate in an aprotic solvent like DMF (Dimethylformamide).
Industrial Production Methods
Industrial-scale production may involve optimized, scalable versions of the laboratory synthesis methods, leveraging continuous flow reactors to improve yield and reduce reaction time. Automation and the use of less toxic reagents help in meeting environmental and safety regulations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, typically with oxidants like potassium permanganate or chromium trioxide, targeting the isoquinoline ring.
Reduction: : Reduction of the compound can be performed using hydrogenation over palladium on carbon, focusing on reducing any double bonds or specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can be executed, especially on the fluorophenyl ring, using various halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: : Halogens (Br2, I2), nucleophiles like amines or thiols
Major Products
Oxidation: : Carboxylic acids or ketones
Reduction: : Saturated hydrocarbons or alcohols
Substitution: : Derivatives with varied functional groups like amides, ethers
Comparaison Avec Des Composés Similaires
Compared to other similar heterocyclic compounds, this molecule stands out due to:
Structural Complexity: : The unique arrangement of isoquinoline, fluorophenyl, and thiazolotriazol rings.
Versatility in Reactions: : Capability to participate in diverse chemical reactions.
List of Similar Compounds
2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
5-(2-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
2-methylthiazolo[3,2-b][1,2,4]triazol derivatives
This compound's unique structural and chemical properties make it a subject of significant interest across multiple scientific disciplines, ranging from synthetic chemistry to medical research.
Propriétés
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(16-8-4-5-9-17(16)22)25-11-10-14-6-2-3-7-15(14)12-25/h2-9,18,27H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVYUWPVYHHOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2838848.png)



![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B2838853.png)

![5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2838858.png)
![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2838859.png)
![N-(4-methoxyphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2838860.png)




![2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B2838867.png)
